Butanoic acid, 3,3-dimethoxy-2-(1-methylethyl)-, methyl ester
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Overview
Description
Butanoic acid, 3,3-dimethoxy-2-(1-methylethyl)-, methyl ester is a chemical compound with the molecular formula C10H20O4. This compound is known for its unique structural features, which include a butanoic acid backbone with dimethoxy and isopropyl groups, and a methyl ester functional group. It is used in various scientific and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3,3-dimethoxy-2-(1-methylethyl)-, methyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid derivatives with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The use of dimethoxy and isopropyl groups requires specific reagents and conditions to ensure selective substitution and protection of functional groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired ester product .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3,3-dimethoxy-2-(1-methylethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethoxy and isopropyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butanoic acid, 3,3-dimethoxy-2-(1-methylethyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of butanoic acid, 3,3-dimethoxy-2-(1-methylethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets such as enzymes or receptors. The dimethoxy and isopropyl groups may influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 3,3-dimethoxy-2-(1-methylethyl)-: Similar structure but without the methyl ester group.
Butanoic acid, 3,3-dimethoxy-: Lacks the isopropyl group.
Butanoic acid, 2-(1-methylethyl)-: Lacks the dimethoxy groups.
Uniqueness
Butanoic acid, 3,3-dimethoxy-2-(1-methylethyl)-, methyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both dimethoxy and isopropyl groups, along with the methyl ester, makes it distinct from other similar compounds .
Properties
CAS No. |
192324-96-2 |
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Molecular Formula |
C10H20O4 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
methyl 3,3-dimethoxy-2-propan-2-ylbutanoate |
InChI |
InChI=1S/C10H20O4/c1-7(2)8(9(11)12-4)10(3,13-5)14-6/h7-8H,1-6H3 |
InChI Key |
IFQNXYHCBYHKKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC)C(C)(OC)OC |
Origin of Product |
United States |
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